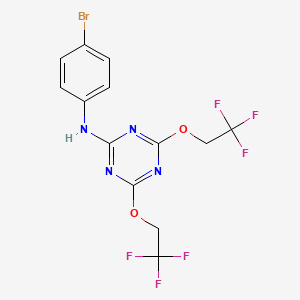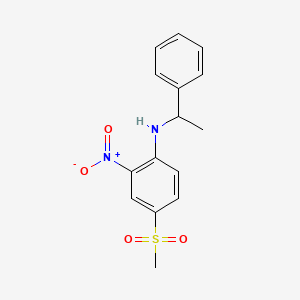![molecular formula C24H26Cl2O3 B11083339 2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran](/img/structure/B11083339.png)
2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups, an isopropyl group, and a dimethylhexahydro-2H-2,5-epoxyfuro[3,4-b]pyran ring system
Preparation Methods
The synthesis of 2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN typically involves multicomponent reactions. These reactions are advantageous as they allow for the combination of complex structures from simple substrates in a one-pot reaction, eliminating the need for isolation of intermediate compounds . The synthetic route often includes the use of readily accessible starting materials and can achieve high yields (65-98%) without the need for a metal catalyst . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN include other pyranoquinoline and benzoquinoline derivatives . These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties. The uniqueness of 2,5-BIS(4-CHLOROPHENYL)-4-ISOPROPYL-7,7-DIMETHYLHEXAHYDRO-2H-2,5-EPOXYFURO[3,4-B]PYRAN lies in its specific combination of chlorophenyl, isopropyl, and epoxyfuro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26Cl2O3 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)-5,5-dimethyl-8-propan-2-yl-2,4,10-trioxatricyclo[4.3.1.03,7]decane |
InChI |
InChI=1S/C24H26Cl2O3/c1-14(2)19-13-23(15-5-9-17(25)10-6-15)27-21-20(19)24(29-23,28-22(21,3)4)16-7-11-18(26)12-8-16/h5-12,14,19-21H,13H2,1-4H3 |
InChI Key |
SUSZLTGGPRLULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2(OC3C1C(O2)(OC3(C)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl acetate](/img/structure/B11083285.png)
![4-(4-Bromophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11083286.png)

![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11083291.png)
propanedioate](/img/structure/B11083293.png)

![N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B11083316.png)
![4-({4-[(E)-2-(4-methylphenyl)ethenyl]phenyl}sulfonyl)morpholine](/img/structure/B11083318.png)
methanone](/img/structure/B11083321.png)
![ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate](/img/structure/B11083326.png)
![N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide](/img/structure/B11083330.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11083332.png)
